![molecular formula C13H16N2O B2373112 cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2175884-45-2](/img/structure/B2373112.png)
cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is a heterocyclic compound that features a cyclopentyl group attached to a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone can be achieved through various synthetic routes. One common method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a necroptosis inhibitor, which could be useful in treating inflammatory diseases, neurodegenerative diseases, and cancers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it binds to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby preventing necroptosis . This inhibition can lead to reduced inflammation and cell death in various disease models.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar and can be synthesized through similar oxidation reactions.
7-Substituted 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones: These compounds are synthesized by reacting 7-hydroxy derivatives with various nucleophiles.
4-Aminopyrrolo[2,3-d]pyrimidine: This compound has been explored as an antitubercular agent and shares a similar pyrrolo core structure.
Uniqueness
Cyclopentyl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and biological properties. Its potential as a necroptosis inhibitor further distinguishes it from other similar compounds .
Properties
IUPAC Name |
cyclopentyl(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-4-1-2-5-10)15-8-11-6-3-7-14-12(11)9-15/h3,6-7,10H,1-2,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUPJRCMFQFBHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC3=C(C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


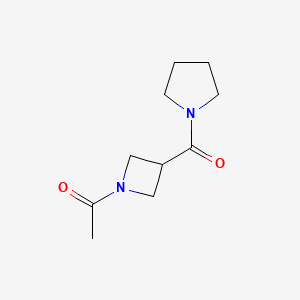
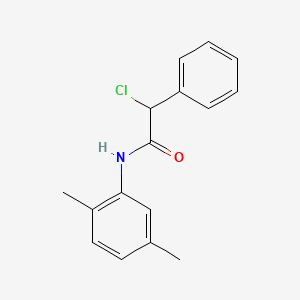
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)

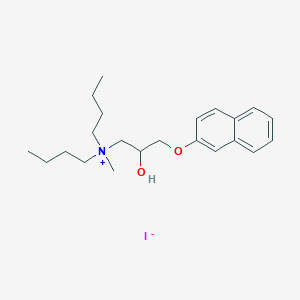
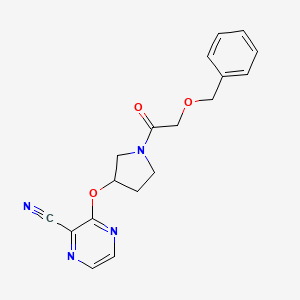
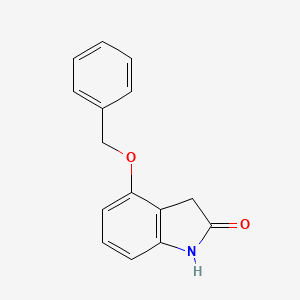
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
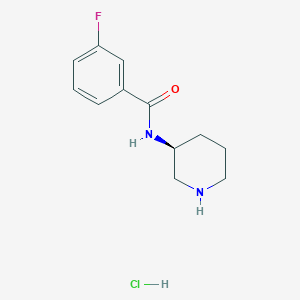
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2373045.png)
![ethyl 2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2373046.png)
![(E)-4-[benzyl-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid](/img/structure/B2373051.png)
